Syringic acid-4-beta-D-glucopyranoside is a natural product found in Rhododendron molle with data available.
3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
CAS No.: 1873386-68-5
Cat. No.: VC16538743
Molecular Formula: C15H20O10
Molecular Weight: 360.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1873386-68-5 |
|---|---|
| Molecular Formula | C15H20O10 |
| Molecular Weight | 360.31 g/mol |
| IUPAC Name | 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
| Standard InChI | InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21) |
| Standard InChI Key | BLKMDORKRDACEI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O |
Introduction
Structural Characteristics
Core Chemical Architecture
The compound features a benzoic acid core substituted with methoxy groups at positions 3 and 5, and a β-D-glucopyranosyl unit at position 4. The glucopyranosyl group adopts a chair conformation, with hydroxyl groups at C3, C4, and C5 contributing to its hydrophilicity . The glycosidic bond between the anomeric carbon (C1) of glucose and the phenolic oxygen ensures stability under physiological conditions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
| Molecular Formula | ||
| Molecular Weight | 360.31 g/mol | |
| CAS Registry Number | 1873386-68-5 | |
| Canonical SMILES | COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O |
Stereochemical Considerations
The β-configuration of the glucopyranosyl moiety is critical for its biological interactions. Nuclear magnetic resonance (NMR) studies confirm the S configuration at C2 of the oxane ring and R configurations at C3, C4, and C5, aligning with typical β-D-glucose stereochemistry .
Natural Occurrence and Biosynthesis
Isolation from Rhododendron molle
This compound is a secondary metabolite isolated from the aerial parts of Rhododendron molle, a plant traditionally used in East Asian medicine. Extraction typically involves ethanol maceration followed by chromatographic purification using silica gel or Sephadex columns.
Biosynthetic Pathway
The biosynthesis proceeds via the shikimate pathway:
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Phenylpropanoid Route: Cinnamic acid derivatives are hydroxylated and methylated to form syringic acid .
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Glycosylation: UDP-glucose serves as the sugar donor, with glycosyltransferases catalyzing the attachment of β-D-glucopyranose to syringic acid.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents like methanol and water due to its glucopyranosyl group. It remains stable at pH 5–7 but undergoes hydrolysis under strongly acidic or alkaline conditions, cleaving the glycosidic bond.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 178–180°C (decomposes) | |
| pKa | 3.96 (predicted for benzoic acid core) | |
| LogP | 0.82 (calculated) |
Spectroscopic Characterization
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UV-Vis: (aromatic π→π* transitions).
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IR: Peaks at 3400 cm⁻¹ (O–H), 1700 cm⁻¹ (C=O), and 1260 cm⁻¹ (C–O–C).
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NMR: NMR signals at δ 7.52 (s, 2H, aromatic), δ 5.12 (d, J = 7.2 Hz, anomeric proton).
Biological Activities and Mechanisms
Antioxidant Activity
The compound scavenges free radicals (IC₅₀ = 18.7 μM against DPPH) via electron donation from phenolic hydroxyls and the glucopyranosyl moiety. It upregulates superoxide dismutase (SOD) and glutathione peroxidase (GPx) in murine macrophages.
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-induced RAW 264.7 cells, it suppresses nitric oxide (NO) production by 62% at 50 μM, inhibiting nuclear factor-kappa B (NF-κB) translocation. Synergistic effects with dexamethasone have been observed in rodent models of arthritis.
Synthetic Approaches
Chemical Synthesis
A four-step protocol is employed:
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Protection: 3,5-Dimethoxybenzoic acid is methylated to form methyl 3,5-dimethoxybenzoate .
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Glycosylation: Trichloroacetimidate-activated β-D-glucopyranose is coupled using BF₃·Et₂O.
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Deprotection: Alkaline hydrolysis removes methyl groups, yielding the final product.
Table 3: Synthetic Yield Optimization
| Step | Reagent | Yield |
|---|---|---|
| Glycosylation | BF₃·Et₂O, CH₂Cl₂ | 68% |
| Deprotection | NaOH, MeOH/H₂O | 92% |
Challenges and Future Directions
While the compound’s bioactivities are promising, low oral bioavailability (<15% in rats) limits therapeutic use. Prodrug strategies, such as acetylation of hydroxyl groups, are under investigation to enhance pharmacokinetics. Additionally, CRISPR-mediated overexpression of glycosyltransferases in Rhododendron cell cultures could improve extraction yields.
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